molecular formula C8H5FOS B1407436 7-fluorobenzo[b]thiophen-3(2H)-one CAS No. 1558342-18-9

7-fluorobenzo[b]thiophen-3(2H)-one

Cat. No. B1407436
CAS RN: 1558342-18-9
M. Wt: 168.19 g/mol
InChI Key: MUFPWILSPRCLFY-UHFFFAOYSA-N
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Description

7-fluorobenzo[b]thiophen-3(2H)-one is a chemical compound with the CAS Number: 1558342-18-9 . It has a molecular weight of 168.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 7-fluorobenzo[b]thiophen-3-ol . The InChI code for this compound is 1S/C8H5FOS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,10H .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 267.1±40.0 °C . The density of the compound is predicted to be 1.416±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activity

7-Fluorobenzo[b]thiophen-3(2H)-one and its derivatives have been actively researched for their potential applications in various fields of science, particularly in the synthesis of pharmacologically active compounds and materials science. Below are summarized applications based on recent scientific studies:

Chemical Synthesis and Pharmacophores

  • The compound serves as a key pharmacophore in medicinal chemistry, enabling the synthesis of various biologically active molecules. Its derivatives have shown potential in organocatalytic reactions, providing a pathway to synthesize cyclic amines with high enantioselectivity, highlighting its importance in the development of pharmaceuticals (Bing Li, Ye Lin, & D. Du, 2019).

Antitumor Properties

  • Fluorinated benzothiazole derivatives, related closely to the fluorobenzo[b]thiophene structure, have exhibited potent cytotoxic activities in vitro against certain human breast cancer cell lines, demonstrating the compound's utility in the synthesis of antitumor agents (I. Hutchinson et al., 2001).

Antibacterial Agents

  • Derivatives of this compound have been investigated for their antibacterial properties, showing promising activity, which underscores the compound's potential in developing new antibacterial agents (B. S. Holla, K. Bhat, & N. S. Shetty, 2003).

Material Science Applications

  • In the field of materials science, the electrosynthesis of fluorinated benzo[b]thiophene derivatives, including compounds closely related to this compound, has been explored, indicating its potential application in developing novel materials with specific electronic properties (B. Yin, S. Inagi, & T. Fuchigami, 2011).

Antiproliferative and Apoptosis-inducing Agents

  • The benzo[b]thiophene scaffold, integral to the structure of this compound, is pivotal in the development of anticancer agents. Recent studies have synthesized derivatives that induced apoptosis in colon carcinoma cells, presenting a valuable approach in cancer chemotherapy (R. Romagnoli et al., 2021).

Antioxidant Activity

properties

IUPAC Name

7-fluoro-1-benzothiophen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FOS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPWILSPRCLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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